molecular formula C17H12ClN3O4S B2569591 5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-21-3

5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2569591
CAS No.: 330201-21-3
M. Wt: 389.81
InChI Key: ODSDKXPTHBPPCY-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, in particular, has been studied for its potential pharmacological applications and its unique chemical structure, which includes a thiazole ring, a nitrobenzamide moiety, and a methoxyphenyl group.

Preparation Methods

The synthesis of 5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives, hydroxylamines, and substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit the activity of heat shock proteins, which play a role in protein folding and stability . Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Properties

IUPAC Name

5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c1-25-12-5-2-10(3-6-12)14-9-26-17(19-14)20-16(22)13-8-11(18)4-7-15(13)21(23)24/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSDKXPTHBPPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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